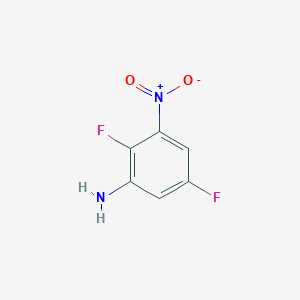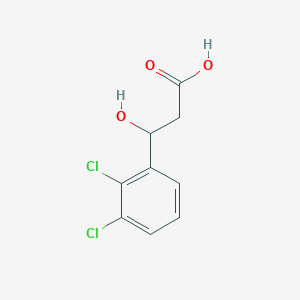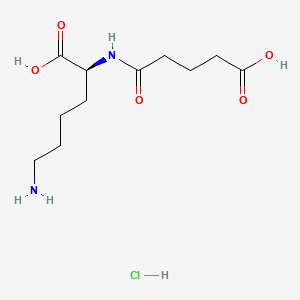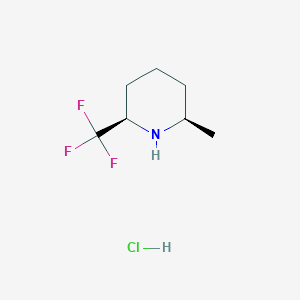![molecular formula C7H13N B13542948 6-Methyl-3-azabicyclo[3.2.0]heptane](/img/no-structure.png)
6-Methyl-3-azabicyclo[3.2.0]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-3-azabicyclo[320]heptane is a bicyclic compound featuring a nitrogen atom within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-azabicyclo[3.2.0]heptane can be achieved through several methods. One common approach involves the intramolecular cyclization of suitable precursors. For instance, the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate yields bromoacetate, which can then undergo further reactions to form the desired bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yields and purity. The use of transition metal catalysts, such as ruthenium (II), can facilitate the cyclopropanation of alpha-diazoacetates, leading to the formation of the bicyclic structure .
化学反応の分析
Types of Reactions
6-Methyl-3-azabicyclo[3.2.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The nitrogen atom in the bicyclic structure allows for substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the bicyclic structure.
科学的研究の応用
6-Methyl-3-azabicyclo[3.2.0]heptane has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the synthesis of materials with specialized properties.
作用機序
The mechanism of action of 6-Methyl-3-azabicyclo[3.2.0]heptane involves its interaction with molecular targets, such as enzymes or receptors. The nitrogen atom in the bicyclic structure can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation .
類似化合物との比較
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: This compound is structurally similar but features a different bicyclic framework.
3-Azabicyclo[3.1.1]heptane: Another related compound with a distinct bicyclic structure.
3-Azabicyclo[3.2.2]nonane: Known for its antiprotozoal activities, this compound shares some structural similarities.
Uniqueness
6-Methyl-3-azabicyclo[320]heptane is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties
特性
分子式 |
C7H13N |
|---|---|
分子量 |
111.18 g/mol |
IUPAC名 |
6-methyl-3-azabicyclo[3.2.0]heptane |
InChI |
InChI=1S/C7H13N/c1-5-2-6-3-8-4-7(5)6/h5-8H,2-4H2,1H3 |
InChIキー |
QDGXELOERUPVID-UHFFFAOYSA-N |
正規SMILES |
CC1CC2C1CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


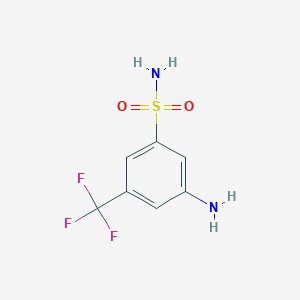

![Tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B13542892.png)
